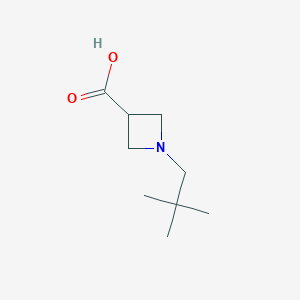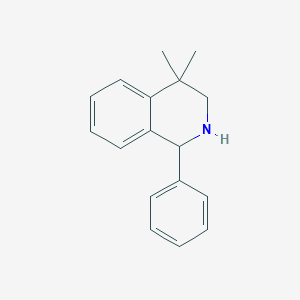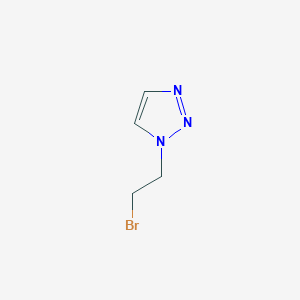
1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
The compound "1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid" is a derivative of azetidine-3-carboxylic acid, which is a non-proteinogenic sterically hindered α-amino acid. Azetidine derivatives are of significant interest due to their presence in natural products and pharmaceutical compounds. They are also valuable building blocks in medicinal chemistry for the synthesis of various biologically active molecules .
Synthesis Analysis
The synthesis of azetidine derivatives has been explored in several studies. For instance, the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives was achieved by reducing γ-chloro-α-(N-alkylimino)esters with sodium cyanoborohydride or lithium aluminium hydride, followed by cyclization and further functionalization steps . Another approach involved the construction of the azetidine ring using an intramolecular alkylation, starting from inexpensive chemicals . Additionally, protected 3-haloazetidines were synthesized on a gram scale from commercially available materials, which could then be transformed into azetidine-3-carboxylic acid derivatives .
Molecular Structure Analysis
Azetidine is a four-membered ring containing nitrogen, which imparts significant strain on the molecule. This strain can influence the reactivity and stability of the azetidine derivatives. The molecular structure of azetidine derivatives can be further modified by introducing various substituents, such as halogens or alkyl groups, which can be used for subsequent chemical transformations .
Chemical Reactions Analysis
Azetidine derivatives participate in a variety of chemical reactions. For example, the reaction of 2-dimethylamino-3,3-dimethyl-1-azirine with carboxylic acids resulted in N-acyl derivatives through a 1,2 addition followed by ring cleavage and acyl transfer . The introduction of bromine into the azetidine ring allowed for further functionalization through nucleophilic substitution reactions, expanding the range of possible derivatives . The polymerization of azetidine under cationic conditions has also been reported, leading to polymers with a mix of tertiary, secondary, and primary amino functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The steric hindrance around the azetidine ring can affect the compound's solubility, boiling point, and stability. The presence of functional groups such as carboxylic acid, esters, or halogens can further modify these properties, making them suitable for a range of applications in synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Azetidine-2-carboxylic Acid Derivatives and Biological Systems
Azetidine-2-carboxylic acid derivatives have been isolated from various natural sources and studied for their biochemical and physiological roles. For instance, derivatives from the seeds of Fagus silvatica L. have been analyzed for their potential biochemical precursor roles for various amino acids, hinting at the complex interactions within biological systems (Kristensen & Larsen, 1974).
Impact on Ion Transport and Protein Synthesis
Research has shown that azetidine-2-carboxylic acid can significantly impact ion transport and protein synthesis in plants. For example, it has been used as an analog of proline to investigate the relationship between protein synthesis and ion transport in barley roots, revealing its potential to inhibit ion release to the xylem and uptake to the root (Pitman et al., 1977).
Toxicological and Teratogenic Effects
The presence of azetidine-2-carboxylic acid in the food chain, particularly in sugar beets and table beets, has raised concerns due to its toxic effects and potential to cause congenital malformations when misincorporated into proteins in place of proline. This highlights the importance of understanding the roles and risks of such compounds in agriculture and food safety (Rubenstein et al., 2009).
Synthesis and Medicinal Chemistry Applications
The synthesis of azetidine-2-carboxylic acid and its derivatives plays a crucial role in medicinal chemistry. For instance, the development of efficient synthetic routes to enantiomerically pure forms of azetidine-2-carboxylic acid has facilitated its use in the synthesis of novel pharmaceutical compounds and the exploration of its biological activities (Futamura et al., 2005).
Safety and Hazards
The safety data sheet for a related compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should be handled with personal protective equipment and is not suitable for food, drug, pesticide, or biocidal product use . It is recommended to handle 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid with similar precautions until specific safety data is available.
Zukünftige Richtungen
Azetidines are seeing remarkable advances in their chemistry and reactivity . They are being used as motifs in drug discovery, polymerization, and chiral templates . It is expected that 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid, being a derivative of azetidine, will also see similar applications and advancements in the future.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)6-10-4-7(5-10)8(11)12/h7H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNVXTHIRYCNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)



![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)
![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)
![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B3033621.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)